molecular formula C10H11NO2 B027034 (R)-4-Benzyl-2-oxazolidinone CAS No. 102029-44-7

(R)-4-Benzyl-2-oxazolidinone

Cat. No.: B027034
CAS No.: 102029-44-7
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-SECBINFHSA-N
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Description

®-4-Benzyl-2-oxazolidinone is a chiral compound that has garnered significant interest in the field of organic chemistry. It is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The compound’s structure consists of an oxazolidinone ring with a benzyl group attached to the fourth carbon atom, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

®-4-Benzyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in the enantioselective synthesis of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the synthesis of enantiopure carbocyclic nucleosides, which are important in antiviral research.

    Medicine: It is used in the synthesis of HIV protease inhibitors, which are crucial for the treatment of HIV/AIDS.

    Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-oxazolidinone typically involves the reaction of benzylamine with glycidol under acidic conditions to form the oxazolidinone ring. Another common method is the cyclization of N-benzyl-2-aminoethanol with phosgene or triphosgene. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products.

Industrial Production Methods

In industrial settings, the production of ®-4-Benzyl-2-oxazolidinone often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzylidene derivatives.

    Reduction: It can be reduced to yield benzyl alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include benzylidene oxazolidinones, benzyl alcohols, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which ®-4-Benzyl-2-oxazolidinone exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring acts as a template, guiding the addition of reagents to specific positions on the substrate, thereby ensuring high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-2-oxazolidinone
  • ®-4-Phenyl-2-oxazolidinone
  • (S)-4-Isopropyl-2-oxazolidinone
  • ®-4-Benzylthiazolidine-2-thione
  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Uniqueness

®-4-Benzyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in various chemical reactions. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it invaluable for producing enantiomerically pure compounds, which are essential in pharmaceuticals and other high-value chemical products.

Properties

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370594
Record name (R)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-44-7
Record name (R)-4-Benzyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102029-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-4-Benzyl-2-oxazolidinone in the synthesis of Stereocalpin A?

A: this compound, an Evans chiral auxiliary reagent, plays a crucial role in the stereoselective synthesis of a segment of Stereocalpin A []. This natural product exhibits moderate cytotoxicity against several human tumor cell lines. The chiral auxiliary helps control the stereochemistry during the synthesis, ensuring the final product has the desired spatial arrangement of atoms.

Q2: How is this compound synthesized?

A: The synthesis starts with D-phenylalanine, which undergoes a reduction with sodium borohydride/iodine []. The resulting product then reacts with bis(trichloromethyl) carbonate under alkaline conditions to yield this compound.

Q3: Can you elaborate on the role of this compound in the synthesis process described in the research?

A: After its synthesis, this compound is condensed with propionyl chloride and coupled with lithium diisopropylamide (LDA) []. This sets the stage for an anti-Aldol reaction, ultimately leading to the formation of the desired Stereocalpin A segment. The use of this compound in these steps ensures high yield and selectivity, crucial factors for successful synthesis.

Q4: Are there any other applications of this compound besides the synthesis of Stereocalpin A?

A: While the provided research focuses on Stereocalpin A, this compound, as an Evans chiral auxiliary, finds broad application in synthesizing various chiral compounds []. Its ability to induce stereoselectivity makes it valuable for producing pharmaceuticals and other bioactive molecules where specific three-dimensional structures are critical for activity.

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